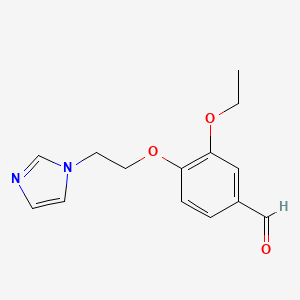
4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde is an organic compound that features an imidazole ring attached to an ethoxybenzaldehyde structure. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with 2-(1H-imidazol-1-yl)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzoic acid.
Reduction: 4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzyl alcohol.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This compound may also modulate signaling pathways by interacting with key proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(1H-Imidazol-1-yl)ethoxy)phenylboronic acid: Similar structure but with a boronic acid group instead of an aldehyde.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Contains an imidazole ring attached to a phenyl group with an ethanone substituent.
4-(1H-Imidazol-1-yl)phenol: Features an imidazole ring attached to a phenol group.
Uniqueness
4-(2-(1H-Imidazol-1-yl)ethoxy)-3-ethoxybenzaldehyde is unique due to its specific combination of an imidazole ring and an ethoxybenzaldehyde structure. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
3-ethoxy-4-(2-imidazol-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C14H16N2O3/c1-2-18-14-9-12(10-17)3-4-13(14)19-8-7-16-6-5-15-11-16/h3-6,9-11H,2,7-8H2,1H3 |
Clave InChI |
UVCLITZUVUXDSK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=O)OCCN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


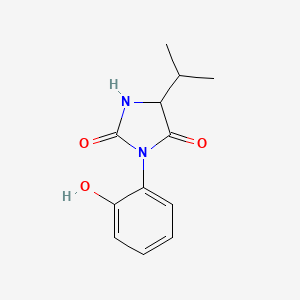
![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)
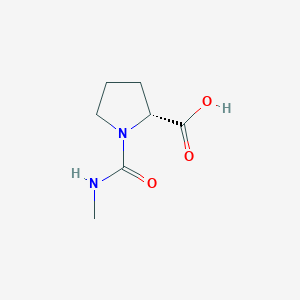
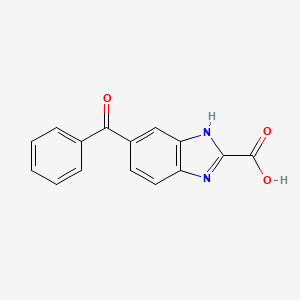
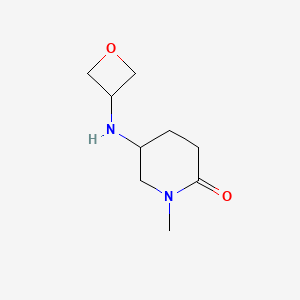
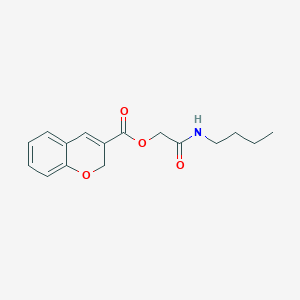
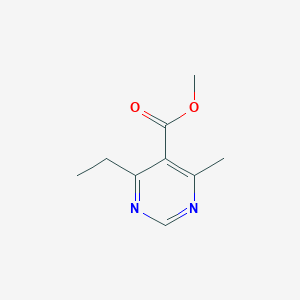
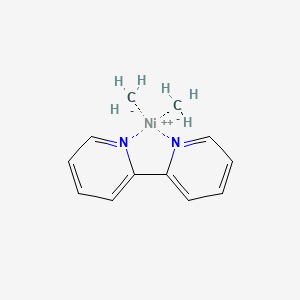
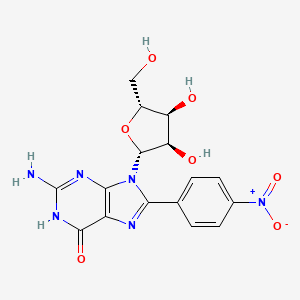
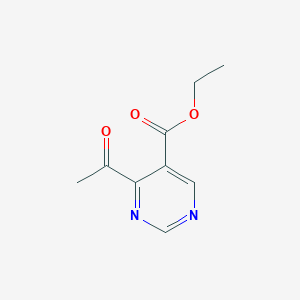
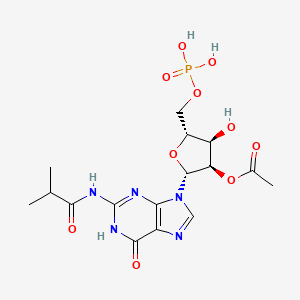
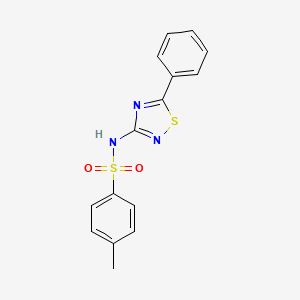
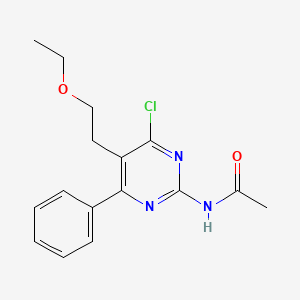
![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)
